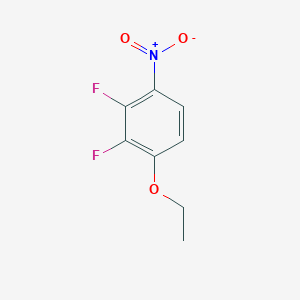

1,2-Difluoro-3-ethoxy-6-nitrobenzene

Descripción

1,2-Difluoro-3-ethoxy-6-nitrobenzene (C₈H₆F₂NO₃) is a substituted nitrobenzene derivative featuring two fluorine atoms at positions 1 and 2, an ethoxy group at position 3, and a nitro group at position 4. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine and nitro groups, which influence reactivity in aromatic substitution and reduction reactions. The ethoxy group contributes to solubility in organic solvents and may modulate metabolic stability in pharmacological contexts.

Propiedades

IUPAC Name |

1-ethoxy-2,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCWHNVRSUUSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of 1-ethoxy-2,3-difluoro-4-nitrobenzene may involve continuous flow synthesis in microreactor systems. These systems offer enhanced control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium ethoxide, potassium fluoride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-Ethoxy-2,3-difluoro-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

1,2-Difluoro-3-ethoxy-6-nitrobenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Utilized in the development of liquid-crystal monomers for display technologies.

Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-ethoxy-2,3-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoro groups can influence the compound’s reactivity and stability, while the ethoxy group can affect its solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Nitrobenzenes

1,2-Dimethyl-3-nitrobenzene (C₈H₉NO₂)

- Substituents : Methyl groups at positions 1 and 2; nitro group at position 3.

- Reactivity : Methyl groups are electron-donating, reducing the electrophilicity of the aromatic ring compared to fluorine-substituted analogs. This results in slower nucleophilic aromatic substitution (NAS) reactions.

- Applications : Primarily used as a precursor in dye synthesis.

- Hazards: Limited toxicity data, but nitro groups generally pose explosion risks under high heat or shock .

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃)

- Substituents: Amino group at position 2, nitro group at position 6, and acetyl group at position 1.

- Reactivity: The amino group enhances ring activation, enabling faster NAS or reduction reactions compared to fluorine-substituted derivatives. For example, SnCl₂-mediated reduction of nitro groups in ethanol proceeds efficiently at 75°C .

- Hazards: Classified as non-hazardous under GHS/CLP regulations but requires caution due to insufficient toxicological data .

2-Ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Reactivity Trends | Applications | Hazards |

|---|---|---|---|---|---|

| 1,2-Difluoro-3-ethoxy-6-nitrobenzene | C₈H₆F₂NO₃ | F (1,2), OEt (3), NO₂ (6) | High electrophilicity | Synthetic intermediate | Potential nitro hazards |

| 1,2-Dimethyl-3-nitrobenzene | C₈H₉NO₂ | CH₃ (1,2), NO₂ (3) | Moderate electrophilicity | Dye synthesis | Explosive under heat |

| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | NH₂ (2), NO₂ (6), COCH₃ (1) | Fast reduction of NO₂ | Pharmaceutical intermediates | Low acute toxicity |

| Lactofen (herbicide analog) | C₁₉H₁₅ClF₃NO₇ | OEt, NO₂, CF₃ | Hydrolysis-resistant | Agriculture | Environmental persistence |

Key Differences in Reactivity and Stability

- Electron Effects : Fluorine atoms in 1,2-Difluoro-3-ethoxy-6-nitrobenzene increase ring electrophilicity, making it more reactive toward nucleophiles than methyl-substituted analogs like 1,2-Dimethyl-3-nitrobenzene .

- Reduction Behavior: The nitro group in 1,2-Difluoro-3-ethoxy-6-nitrobenzene is expected to undergo reduction with SnCl₂ in ethanol (similar to 1-(2-Amino-6-nitrophenyl)ethanone), but fluorine may slow the reaction due to steric and electronic effects .

- Solubility : The ethoxy group improves solubility in polar aprotic solvents compared to purely hydrocarbon-substituted nitrobenzenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.